molecular formula C19H24ClN3O2 B12747004 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride CAS No. 102517-07-7

2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride

Cat. No.: B12747004
CAS No.: 102517-07-7
M. Wt: 361.9 g/mol
InChI Key: WIMWZOSABDPCCV-UHFFFAOYSA-N
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Description

2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multi-step organic reactions. The starting materials often include 3,4-(methylenedioxy)phenethylamine, 2-pyridylpiperazine, and methylating agents. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors or other cell surface receptors.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-(Methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride
  • 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(3-pyridyl)piperazine hydrochloride

Uniqueness

2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

102517-07-7

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-4-pyridin-2-ylpiperazine;hydrochloride

InChI

InChI=1S/C19H23N3O2.ClH/c1-15-13-22(19-4-2-3-8-20-19)11-10-21(15)9-7-16-5-6-17-18(12-16)24-14-23-17;/h2-6,8,12,15H,7,9-11,13-14H2,1H3;1H

InChI Key

WIMWZOSABDPCCV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4.Cl

Origin of Product

United States

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